molecular formula C13H18Cl2N4O B3376114 1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine dihydrochloride CAS No. 1172004-02-2

1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine dihydrochloride

Cat. No.: B3376114
CAS No.: 1172004-02-2
M. Wt: 317.21
InChI Key: GMWBSCUDOVLYBE-UHFFFAOYSA-N
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Description

“1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine dihydrochloride” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . This compound is used in proteomics research .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a 1,2,4-oxadiazole ring. The positions of the substituents in the oxadiazole ring can cause differences in their properties due to variation in the electronic environment .

Scientific Research Applications

Piperazine Derivatives in Drug Development

Piperazine, a six-membered ring containing two nitrogen atoms, is a core structure in many pharmaceutical compounds due to its versatility in medicinal chemistry. This scaffold is found in drugs with a wide range of therapeutic applications, including antipsychotic, antidepressant, anticancer, and antiviral agents. The modification of piperazine derivatives, such as arylpiperazines, has led to the development of drugs for the treatment of depression, psychosis, and anxiety. These modifications often involve metabolic processes like N-dealkylation, resulting in metabolites that have significant pharmacological effects, including those related to serotonin receptors. The extensive research on piperazine derivatives highlights their importance in drug design and the potential for new therapeutic agents (Caccia, 2007; Rathi et al., 2016).

1,3,4-Oxadiazole Derivatives in Medicinal Chemistry

The 1,3,4-oxadiazole ring is another important scaffold in drug discovery, known for its presence in compounds with a wide array of bioactivities. This five-membered ring, containing two nitrogen and one oxygen atom, allows for effective binding with various enzymes and receptors due to its ability to engage in multiple weak interactions. Research in this area has led to the development of derivatives with significant therapeutic potential, including anticancer, antibacterial, antitubercular, and anti-inflammatory activities. This demonstrates the 1,3,4-oxadiazole ring's utility as a versatile building block in the design of new drugs (Girase et al., 2020; Verma et al., 2019).

Future Directions

The future directions for research on “1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine dihydrochloride” and similar compounds could involve further exploration of their potential biological activities and applications. For instance, 1,2,4-oxadiazole derivatives have shown promise as potential alternative templates for discovering novel antibacterial agents .

Mechanism of Action

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or other biological molecules.

Mode of Action

It’s known that the compound can act as a ligand, coordinating through the nitrogen atom . This suggests that it may bind to its target(s) and modulate their activity.

Biochemical Pathways

Given its use in proteomics research , it’s likely that it influences protein-related pathways.

Pharmacokinetics

In silico results indicated that similar compounds agree to the lipinski rules of five and theoretically present a positive oral bioavailability .

Result of Action

Similar compounds have been evaluated for their anticancer properties , suggesting that this compound may also have potential therapeutic effects.

Properties

IUPAC Name

3-phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O.2ClH/c1-2-4-11(5-3-1)13-15-12(18-16-13)10-17-8-6-14-7-9-17;;/h1-5,14H,6-10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWBSCUDOVLYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NC(=NO2)C3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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